
C8H22N2O2Si
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This colorless liquid is characterized by its amino and silane functional groups. It is commonly used as a coupling agent in the synthesis of polymers and as a surface modifier in various materials. The compound is known for its ability to improve adhesion and enhance the mechanical properties of coatings, adhesives, and sealants .
准备方法
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: can be synthesized through a substitution reaction involving ethylenediamine and 3-chloropropylmethyldimethoxysilane . The reaction typically involves the following steps:
Stage 1: Ethylenediamine and 3-chloropropylmethyldimethoxysilane are reacted for 6 hours.
Stage 2: The reaction mixture is treated with ethanol and sodium at 80°C.
化学反应分析
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in substitution reactions with other functional groups.
Hydrolysis: The compound is highly sensitive to hydrolysis, leading to the formation of silanol groups.
Common reagents and conditions used in these reactions include ethylenediamine , 3-chloropropylmethyldimethoxysilane , ethanol , and sodium . Major products formed from these reactions include silanol derivatives and other substituted silanes .
科学研究应用
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in the synthesis of polymers and as a surface modifier in various materials.
Medicine: Utilized in the preparation of hybrid organic-inorganic materials for medical applications.
Industry: Applied in coatings, adhesives, and sealants to enhance their mechanical properties.
作用机制
The mechanism by which 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane exerts its effects involves its amino and silane functional groups. These groups facilitate the formation of strong bonds with various substrates, leading to improved adhesion and enhanced mechanical properties . The molecular targets and pathways involved include the interaction of the amino groups with other functional groups and the hydrolysis of the silane groups to form silanol derivatives .
相似化合物的比较
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: can be compared with other similar compounds, such as:
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
These compounds share similar functional groups but differ in their specific structures and properties3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is unique due to its specific combination of amino and silane groups, which provide distinct advantages in terms of adhesion and mechanical properties .
属性
分子式 |
C8H22N2O2Si |
|---|---|
分子量 |
206.36 g/mol |
IUPAC 名称 |
N'-[3-(dimethoxymethylsilyl)propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H22N2O2Si/c1-11-8(12-2)13-7-3-5-10-6-4-9/h8,10H,3-7,9,13H2,1-2H3 |
InChI 键 |
XFFPIAQRIDTSIZ-UHFFFAOYSA-N |
规范 SMILES |
COC(OC)[SiH2]CCCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



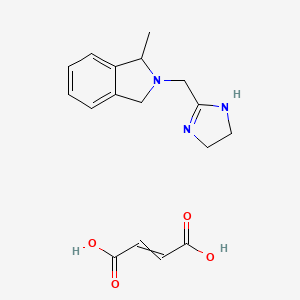
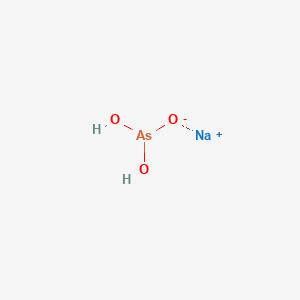
![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
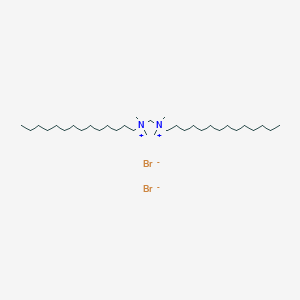
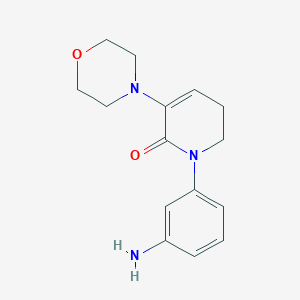
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
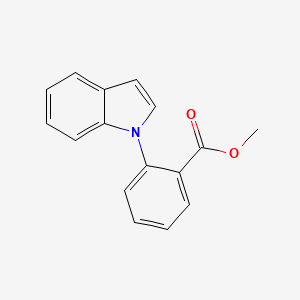
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)

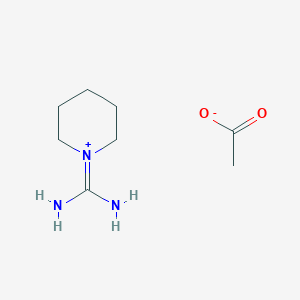
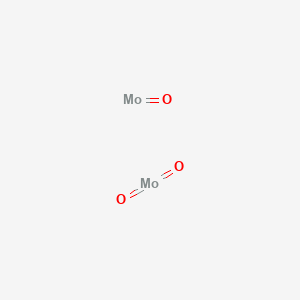
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
